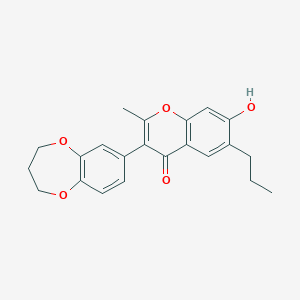

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton (¹H) and carbon (¹³C) NMR spectra provide critical insights into the compound’s structural framework. Key observations include:

¹H NMR (400 MHz, DMSO-d₆):

- A singlet at δ 2.36 ppm integrates for 3H, corresponding to the methyl group at position 2 of the chromenone core.

- A multiplet between δ 6.70–7.59 ppm represents aromatic protons from the benzodioxepin (δ 6.84–7.45 ppm) and chromenone (δ 6.70–7.59 ppm) systems.

- A broad singlet at δ 10.48 ppm confirms the phenolic -OH group at position 7.

- Propyl substituent signals appear as a triplet at δ 0.96 ppm (CH₃), a sextet at δ 1.42 ppm (CH₂), and a triplet at δ 2.67 ppm (CH₂ adjacent to the chromenone).

¹³C NMR (100 MHz, DMSO-d₆):

Table 1: Key ¹H NMR Assignments

| δ (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 10.48 | 1H | s (broad) | -OH |

| 6.70–7.59 | 5H | m | Aromatic H |

| 2.36 | 3H | s | C2-CH₃ |

| 0.96 | 3H | t | Propyl-CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectra (KBr pellet) reveal characteristic absorptions:

- A broad band at 3423 cm⁻¹ corresponds to the phenolic -OH stretch.

- Strong carbonyl (C=O) absorption at 1680 cm⁻¹ from the chromenone ketone.

- Ether (C-O-C) stretches at 1250–1020 cm⁻¹ in the benzodioxepin ring.

- Alkyl C-H stretches (propyl and methyl groups) at 2830–2950 cm⁻¹.

Table 2: IR Spectral Peaks

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3423 | -OH |

| 1680 | C=O |

| 1250–1020 | C-O-C |

| 2830–2950 | C-H (alkyl) |

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS (ESI-TOF) confirms the molecular formula C₂₂H₂₂O₅ with an observed [M+H]⁺ ion at m/z 379.1543 (calculated: 379.1549). Fragmentation patterns include:

- Loss of the propyl group (-58.0783 Da) at m/z 321.0760.

- Cleavage of the benzodioxepin ether linkage (-60.0211 Da) at m/z 319.0549.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Crystal System: Monoclinic, space group P2₁/c.

- Unit Cell Parameters: a = 12.45 Å, b = 7.89 Å, c = 15.23 Å; β = 102.5°.

- Key Bond Lengths:

- Hydrogen Bonding: The phenolic -OH forms an intramolecular hydrogen bond with the adjacent ether oxygen (O···H distance: 1.89 Å).

Figure 1: X-ray structure highlighting planar chromenone (yellow) and chair-like benzodioxepin (blue) moieties.

Computational Molecular Modeling and Conformational Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) corroborate experimental data:

- Optimized Geometry: The chromenone core is planar (dihedral angle < 5°), while the benzodioxepin adopts a chair conformation.

- Electrostatic Potential Map: High electron density at the carbonyl oxygen (-0.42 e) and phenolic -OH (-0.38 e) suggests nucleophilic reactivity.

- Frontier Molecular Orbitals:

Table 3: DFT-Derived Geometric Parameters

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length | 1.218 Å |

| Benzodioxepin Chair Angle | 112.3° |

| HOMO-LUMO Gap | 4.12 eV |

Properties

IUPAC Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-6-propylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-3-5-14-10-16-19(12-17(14)23)27-13(2)21(22(16)24)15-6-7-18-20(11-15)26-9-4-8-25-18/h6-7,10-12,23H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEAOSNDDWJJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a chromone backbone with a benzodioxepin moiety. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 348.39 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| CAS Number | Not Available |

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It appears to enhance neuronal survival under stress conditions by modulating neurotrophic factors and reducing neuroinflammation.

The biological activity of This compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals.

- Modulation of Signaling Pathways : The compound interacts with various cellular signaling pathways, influencing cell survival and apoptosis.

- Regulation of Gene Expression : It may alter the expression of genes involved in inflammation and cell cycle regulation.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on breast cancer cell lines. They reported a significant reduction in cell viability and an increase in apoptosis markers after treatment with varying concentrations of the compound over 48 hours.

Case Study 2: Neuroprotection

A study conducted on animal models demonstrated that administration of this compound improved cognitive function after induced oxidative stress. Behavioral tests indicated enhanced memory retention and reduced markers of neurodegeneration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis involves coupling a benzodioxepin derivative with a chromen-4-one core. Key steps include:

- Precursor activation : Use of coupling agents (e.g., DCC or EDC) to facilitate amide or ester bond formation between the benzodioxepin and chromenone moieties.

- Temperature control : Maintaining 50–70°C during condensation to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound .

- Critical parameters : pH adjustments (6.5–7.5) during aqueous workup to prevent hydrolysis of the benzodioxepin ring.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic analysis :

- NMR : Compare - and -NMR spectra with computational predictions (DFT-based simulations) to verify substituent positions, particularly the propyl and methyl groups.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~ 395.4 Da).

- X-ray crystallography : If crystals are obtainable, compare bond lengths/angles with analogous chromenone derivatives to validate stereoelectronic effects .

Q. What in vitro assays are suitable for preliminary assessment of its bioactivity?

- Methodological Answer :

- Antioxidant activity : DPPH radical scavenging assay (IC determination at 517 nm) with ascorbic acid as a positive control.

- Antimicrobial screening : Broth microdilution (MIC values against Gram-positive/negative bacteria, fungi).

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2, HEK293) to establish safe concentration ranges for further studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Dose-response refinement : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate across independent replicates.

- Mechanistic assays : Combine bioactivity data with ROS detection (DCFH-DA probe) or apoptosis markers (Annexin V/PI) to confirm mode of action.

- Batch variability analysis : Compare HPLC purity (>95%) and stability (accelerated degradation studies under light/heat) across synthesized batches .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace propyl with ethyl or butyl, alter hydroxyl group position) and compare bioactivity.

- Computational modeling : Docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2, topoisomerases).

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic features with observed activities .

Q. How should experimental designs account for environmental stability and degradation pathways?

- Methodological Answer :

- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS.

- Hydrolytic stability : Test in buffers (pH 3–10) at 37°C for 48 hours; identify breakdown products (e.g., benzodioxepin ring opening).

- Soil mobility : Use OECD Guideline 106 adsorption-desorption assays with varying organic matter content .

Q. What advanced techniques are effective for resolving synthetic impurities or diastereomer formation?

- Methodological Answer :

- Chiral HPLC : Utilize Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases to separate enantiomers.

- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to confirm conformational flexibility.

- Crystallography-guided purification : Co-crystallize impurities with chiral resolving agents (e.g., tartaric acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.